3-Methyl-2-propyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-propyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-6-11-9(2)10-7-4-5-8-12(10)13-11/h4-5,7-8,13H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCOHXIHUVUWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 2 Propyl 1h Indole and Its Indole Scaffold
Classical Strategies for Indole (B1671886) Core Construction
The traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring and are often characterized by harsh reaction conditions.
Fischer Indole Synthesis and its Modern Iterations Applicable to 2,3-Disubstituted Indoles
The Fischer indole synthesis, first reported in 1883, is a widely used method for preparing indoles. rsc.org The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. For the synthesis of 2,3-disubstituted indoles, an appropriately substituted ketone is required. The reaction proceeds through a hydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by aromatization to yield the indole core. rsc.orgrsc.org
Modern iterations of the Fischer indole synthesis have been developed to improve yields, expand substrate scope, and enable solid-phase synthesis for the construction of indole libraries. nih.govacs.orgelsevierpure.com For instance, a tandem hydroformylation–Fischer indolization protocol has been utilized for the synthesis of 2,3-disubstituted indoles from olefins. rsc.orgrsc.org This process involves the hydroformylation of an olefin to an α-branched aldehyde, which then condenses with a phenylhydrazine (B124118) to form a hydrazone. Subsequent acid-promoted nih.govnih.gov-sigmatropic rearrangement leads to an indolenine intermediate that rearranges to the final 2,3-disubstituted indole. rsc.org
| Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
| Arylhydrazine, Ketone | Acid catalyst (e.g., HCl, ZnCl2) | 2,3-Disubstituted indole | rsc.orgrsc.org |
| Olefin, Phenylhydrazine | Hydroformylation catalyst, Acid | 2,3-Disubstituted indole | rsc.orgrsc.org |
| Amine on solid support, Ketone | "Traceless" silicon linker, TFA | 2,3-Disubstituted indole | nih.govacs.orgelsevierpure.com |
Reissert Indole Synthesis and Related Approaches for Functionalized Indoles
The Reissert indole synthesis provides a route to indoles or substituted indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization using reagents like zinc in acetic acid to furnish an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org While the classical Reissert synthesis is primarily for producing indoles with substitution at the 2-position, modifications can be employed to access other substitution patterns.
A notable modification is the intramolecular version of the Reissert reaction, where the opening of a furan (B31954) ring provides the necessary carbonyl group for cyclization, resulting in an indole with a ketone side chain that allows for further functionalization. wikipedia.org
| Starting Materials | Key Reagents/Conditions | Intermediate/Product | Reference(s) |
| ortho-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc/Acetic Acid | Indole-2-carboxylic acid | wikipedia.org |
| Furan-substituted starting material | Indole with ketone side chain | wikipedia.org |
Nenitzescu Indole Synthesis for Substituted Indoles
The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone and a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The reaction proceeds through a Michael addition, followed by a nucleophilic attack and an elimination to form the indole ring. wikipedia.org The substituents on the benzoquinone and the enamine can be varied to produce a range of substituted indoles. wikipedia.org The reaction is often carried out in polar solvents, and the use of a Lewis acid catalyst can improve its efficiency. wikipedia.org Solid-phase variations of the Nenitzescu synthesis have also been developed. wikipedia.org
| Starting Materials | Key Features | Product Type | Reference(s) |
| Benzoquinone, β-Aminocrotonic ester | Michael addition, cyclization, elimination | 5-Hydroxyindole derivative | wikipedia.orgnumberanalytics.com |
Other Established Indole Syntheses (e.g., Larock Indole Synthesis, Bischler-Möhlau Indole Synthesis)
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govub.eduwikipedia.org This one-pot reaction is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. nih.govub.edu The reaction conditions often involve a palladium catalyst, a base, and a chloride source like LiCl. wikipedia.orgacs.orgacs.org Variations of this method have been developed to use more readily available o-bromoanilines and o-chloroanilines. wikipedia.org
The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of aniline (B41778). The reaction proceeds through the formation of an α-arylamino-ketone intermediate, which then undergoes cyclization and dehydration to form the indole. This method is generally used for the synthesis of 2-arylindoles.
Contemporary Catalytic Approaches to Indole Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods for indole synthesis, offering milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods.
Transition Metal-Catalyzed Methodologies for Indole Ring Formation (e.g., Palladium, Copper, Ruthenium, Rhodium, Gold Catalysis)
Palladium Catalysis: Palladium catalysts are widely used for the synthesis of 2,3-disubstituted indoles. The Larock indole synthesis is a prime example. acs.orgacs.org Other palladium-catalyzed methods include the cyclization of o-alkynylanilines with arylsiloxanes and the reaction of ethyl 2-ethynylphenylcarbamate derivatives with alkenes. rsc.orgnih.gov Palladium-catalyzed reactions often exhibit good functional group tolerance and provide access to a diverse range of substituted indoles. rsc.orgnih.gov
Copper Catalysis: Copper-catalyzed methods provide a cost-effective alternative for indole synthesis. These reactions can proceed through various mechanisms, including the coupling of o-aminophenylboronic acid pinacol (B44631) esters with β-keto esters and the direct annulation of enaminones. researchgate.netacs.orgresearchgate.net Copper catalysts have also been used in tandem reactions to construct multisubstituted indoles from simple starting materials. organic-chemistry.org
Ruthenium Catalysis: Ruthenium catalysts have been employed in the synthesis of 2,3-disubstituted indoles from anilines and vicinal diols in an atom-economical process. rsc.orgrsc.org The reaction proceeds without stoichiometric additives, producing only water and dihydrogen as byproducts. rsc.org Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides has also been developed to produce 3-substituted indoles via a 1,2-carbon migration. acs.org
Rhodium Catalysis: Rhodium catalysts have proven effective in the synthesis of 2,3-disubstituted indoles from β,β-disubstituted styryl azides. nih.govresearchgate.net These reactions proceed through a cascade process with high regioselectivity. Rhodium(III)-catalyzed C-H activation of arylnitrones and coupling with diazo compounds is another route to 2,3-disubstituted NH indoles. acs.org Furthermore, rhodium-catalyzed denitrogenative annulation of triazole-based benzyl (B1604629) anilines offers a method to construct functionalized 2,3-disubstituted indoles. acs.org
Gold Catalysis: Gold catalysts are effective in the cascade cyclization of aniline derivatives bearing a conjugated diyne moiety, leading to fused indoles. nih.gov Gold-catalyzed reactions can also be used for the synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds via a 1,3-allyl migration. rsc.org
| Catalyst | Key Reaction Type | Starting Materials | Product Type | Reference(s) |
| Palladium | Heteroannulation | o-Iodoaniline, Disubstituted alkyne | 2,3-Disubstituted indole | nih.govub.eduwikipedia.orgacs.orgacs.org |
| Copper | Domino Reaction | o-Iodo/bromo-anilines, β-Keto esters/β-diketone | 2,3-Disubstituted indole | researchgate.net |
| Ruthenium | Condensation | Anilines, 1,2-Diols | 2,3-Disubstituted indole | rsc.orgrsc.org |
| Rhodium | Cascade Reaction | β,β-Disubstituted styryl azides | 2,3-Disubstituted indole | nih.govresearchgate.net |
| Gold | Cascade Cyclization | Aniline with conjugated diyne | Fused indole | nih.gov |
C-H Activation and Functionalization for Regioselective Indole Synthesis
Direct C-H activation has emerged as a powerful tool for the functionalization of indoles, offering a more direct and efficient route to substituted derivatives by avoiding the need for pre-functionalized starting materials. researchgate.netmdpi.com Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has been instrumental in achieving regioselective C-H functionalization at various positions of the indole nucleus. researchgate.netrowan.edutandfonline.com
For the synthesis of a 2,3-disubstituted indole, C-H activation strategies can be employed to introduce one or both substituents. For instance, the inherent nucleophilicity of the C3 position can be harnessed, followed by a directed C-H activation at the C2 position. Alternatively, a directing group can be installed on the indole nitrogen to guide a metal catalyst to a specific C-H bond for functionalization. cdnsciencepub.comorganic-chemistry.orgyoutube.com For example, a ruthenium-catalyzed reaction has been reported for the highly regioselective functionalization of the C4 position of an indole by using an aldehyde as a directing group. cdnsciencepub.comorganic-chemistry.orgyoutube.com
Recent research has also focused on the development of metal-free C-H amination processes, which offer a more sustainable alternative to transition-metal-catalyzed methods. tandfonline.com These reactions often proceed through radical cation intermediates and can provide a diverse range of substituted indoles. tandfonline.com
Table 1: Examples of Regioselective C-H Functionalization in Indole Synthesis
| Catalyst/Reagent | Position(s) Functionalized | Type of Functionalization | Reference |
| Ru(II)/AgSbF₆ | C4 | Alkenylation | organic-chemistry.org |
| Pd(OAc)₂ | C2 | Arylation | mdpi.com |
| DDQ | C-H Amination | Cyclization to form indole | tandfonline.com |
| Rh(III) | C2/C7 | Alkenylation | |
| Ir(III) | C2/C4 | Alkynylation | cdnsciencepub.com |
Cascade and Multicomponent Reactions Leading to Substituted Indoles
Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to the synthesis of complex molecules like substituted indoles from simple starting materials in a single operation. researchgate.netingentaconnect.com These reactions minimize waste by avoiding the isolation of intermediates and reducing the number of purification steps. researchgate.net Similarly, multicomponent reactions (MCRs) combine three or more reactants in a one-pot synthesis, providing rapid access to a diverse range of molecular scaffolds. rsc.orgrsc.orgresearchgate.net
Several cascade and multicomponent strategies have been developed for the synthesis of 2,3-disubstituted indoles. For example, a palladium-catalyzed cascade process involving isocyanide insertion and benzylic C(sp³)–H activation has been utilized to construct the indole skeleton. rsc.org Another approach involves a tandem reduction/condensation/fragmentation/cyclization sequence starting from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione to afford a variety of 2,3-disubstituted indoles. unina.itrsc.org
Multicomponent reactions have also proven effective. A one-pot, three-component reaction of an indole, an aldehyde, and a nucleophile can lead to 3-substituted indoles without the need for a metal catalyst. rsc.org The Ugi-tetrazole four-component reaction followed by an acidic ring closure represents another innovative multicomponent approach to synthesizing substituted indoles. doaj.org
Table 2: Selected Cascade and Multicomponent Reactions for Indole Synthesis
| Reaction Type | Key Reactants | Key Features | Reference |
| Cascade | N-arylamines, isocyanides | Palladium-catalyzed, C(sp³)–H activation | rsc.org |
| Cascade | 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione | Tandem reduction/cyclization | unina.itrsc.org |
| Multicomponent | Indole, aldehyde, nucleophile | One-pot, metal-free | rsc.org |
| Multicomponent | Anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN₃ | Ugi-tetrazole reaction | doaj.org |
Organocatalysis and Non-Metallic Catalytic Systems in Indole Synthesis
The field of organocatalysis, which utilizes small organic molecules as catalysts, has provided a powerful and often more sustainable alternative to metal-based catalysis in indole synthesis. beilstein-journals.orgtandfonline.com Organocatalytic approaches can facilitate the enantioselective synthesis of chiral indole derivatives, which is of particular importance in drug discovery. beilstein-journals.orgtandfonline.comconnectjournals.com
A prominent application of organocatalysis in this area is the asymmetric Friedel-Crafts alkylation of indoles. tandfonline.com Chiral Brønsted acids or imidazolidinone catalysts can activate α,β-unsaturated aldehydes or other electrophiles, enabling their enantioselective addition to the C3 position of indoles. Furthermore, organocatalytic cascade reactions have been designed to rapidly construct complex indole-containing polycycles with excellent stereocontrol. beilstein-journals.org
In addition to organocatalysis, other non-metallic catalytic systems are being explored. For instance, iodine-mediated reactions can be used for the synthesis of indoles under mild conditions. tandfonline.com These metal-free approaches are attractive due to the lower cost and toxicity of the reagents compared to many transition metals. tandfonline.com
Green Chemistry Principles Applied to Indole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for indoles, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. researchgate.netrsc.org
Microwave-Assisted Synthesis of Indole Derivatives
Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.com The application of microwave irradiation has been successfully demonstrated in various indole syntheses. mdpi.comtandfonline.comtandfonline.com
For example, a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce 2-methyl-1H-indole-3-carboxylate derivatives has been optimized under microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.comtandfonline.com Microwave-assisted one-pot, three-component reactions have also been developed for the rapid and efficient synthesis of complex indole-containing heterocycles. connectjournals.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
| Reaction | Conventional Conditions | Microwave Conditions | Reference |
| Synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines | 8-12 hours | 10-15 minutes | connectjournals.com |
| Synthesis of 2-methyl-1H-indole-3-carboxylates | Not specified | Shorter reaction times, high yields | mdpi.comtandfonline.com |
| Synthesis of thiazolyl imidazo (B10784944) indoles | Longer reaction times | Shorter reaction times, excellent yields |
Development of Environmentally Benign Reaction Conditions for Indole Formation
A key aspect of green indole synthesis is the use of environmentally friendly reaction media and catalysts. Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for many organic reactions. The development of water-compatible catalytic systems is therefore a significant area of research.
Solvent-free reactions represent another important green chemistry approach, where the reactants themselves act as the solvent, or the reaction is carried out on a solid support. cdnsciencepub.comrsc.org This minimizes the use of volatile organic compounds (VOCs). For instance, a sulfonic-acid-functionalized ionic liquid has been used as a catalyst for the synthesis of indole derivatives under solvent-free conditions at room temperature. cdnsciencepub.comrsc.org
Utilization of Ionic Liquids and Surfactants in Indole Synthesis
Ionic liquids (ILs) are salts with low melting points that are finding increasing use as "green" solvents and catalysts in organic synthesis. rowan.edursc.orgrsc.orgresearchgate.net Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to traditional organic solvents. rsc.org Protic ionic liquids have been developed as both the catalyst and the medium for the Fischer indole synthesis, allowing for high yields and easy recycling of the catalyst. rowan.edursc.org Task-specific ionic liquids, such as those with a sulfonic acid functionality, can act as efficient and reusable Brønsted acid catalysts for reactions like the Michael addition of indoles to electron-deficient olefins. cdnsciencepub.comrsc.org
Surfactants have also been employed to facilitate organic reactions in aqueous media. beilstein-journals.org In the context of indole synthesis, surfactants can promote the solubility of organic reactants in water, thereby enhancing reaction rates and enabling the use of water as a green solvent. For example, the copper-catalyzed N-arylation of indoles has been successfully carried out in water with the aid of a surfactant. beilstein-journals.org
Regioselective Synthesis and Functionalization of Indole Derivatives
The ability to selectively functionalize specific positions of the indole ring is crucial for the synthesis of complex molecules. The inherent reactivity of the indole nucleus, particularly at the C3 position, presents both an opportunity and a challenge for regiocontrol. mdpi.com
Site-Selective Functionalization at the C-2 Position of the Indole Ring
While the C3 position of indole is the most nucleophilic, various strategies have been developed to achieve selective functionalization at the less reactive C2 position. thieme-connect.com A common and effective approach involves the use of a directing group attached to the indole nitrogen. This directing group coordinates with a transition metal catalyst, bringing it into proximity with the C2-H bond and facilitating its activation. acs.orgnih.gov
For example, a highly regioselective alkenylation of N-benzoylindoles at the C2-position has been accomplished using a Ru(II) catalyst. acs.org This method demonstrates excellent selectivity for the C2 position over the more electronically favored C3 and C7 positions. acs.org Similarly, an inexpensive cobalt(III) catalyst, with a pyrimidinyl directing group on the indole nitrogen, has been used for the site-selective conjugate addition of maleimides to the C2 position of indole. nih.gov After the desired functionalization, the directing group can be removed, providing access to the C2-substituted indole.
In the context of synthesizing 3-Methyl-2-propyl-1H-indole, these C2-functionalization methods could be employed to introduce the propyl group. For instance, a C2-alkenylation could be followed by hydrogenation to yield the propyl substituent.
A nickel-catalyzed dearomative arylboration of indoles has also been reported, where the regioselectivity between C2 and C3 borylation can be controlled by the N-protecting group. nih.govacs.org This method provides access to synthetically versatile borylated indolines which can be further functionalized. nih.govacs.org
Site-Selective Functionalization at the C-3 Position of the Indole Ring
The C3 position of the indole ring is the most electron-rich and, therefore, the most common site for electrophilic substitution. mdpi.comnih.gov A vast number of methods exist for the direct functionalization of this position.
Direct C-H amidation of 1H-indoles at the C3 position has been achieved using N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of ZnCl2, providing a route to biologically important 3-aminoindoles. nih.gov For the synthesis of alkylated indoles, arenesulfonyl indoles have been utilized as precursors that generate a vinylogous imine intermediate in situ under basic conditions. rsc.org This intermediate readily reacts with various nucleophiles to yield C3-substituted indole derivatives. rsc.org
A transition metal-free, Cs2CO3/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has also been developed. rsc.org Mechanistic studies suggest a hydrogen autotransfer-type process. rsc.org While these methods are demonstrated with specific electrophiles and nucleophiles, the underlying principles could be adapted for the introduction of a methyl group at the C3 position to form the target compound. For instance, a Friedel-Crafts type reaction with a methylating agent is a classic approach for C3-methylation.
Electrochemical methods have also been applied for C3-functionalization. An electrochemical three-component C–H functionalization of indoles with sodium bisulfite and alcohols provides access to indole-containing sulfonate esters, primarily at the C3 position. acs.org
N-Alkylation and N-Functionalization Strategies for Indole Derivatives
Alkylation of the indole nitrogen (N-alkylation) is a fundamental transformation in indole chemistry, often required for protecting the NH group or for introducing specific functionalities. google.com Traditional methods for N-alkylation often involve a two-step process of deprotonation with a strong base followed by reaction with an alkylating agent. google.com
More recent and efficient catalytic methods have been developed. A copper-catalyzed N-alkylation of indoles using N-tosylhydrazones as the alkyl source has been reported, providing a variety of N-alkylated indoles in moderate to good yields. rsc.org Another approach utilizes a dinuclear zinc-ProPhenol complex to catalyze the enantioselective N-alkylation of indoles with aldimines under mild conditions. nih.gov
While the target molecule, this compound, has an unsubstituted nitrogen, these N-functionalization strategies are crucial in multi-step syntheses where protection of the indole N-H is necessary to prevent side reactions during the functionalization of the C2 or C3 positions. The protecting group can then be removed in a final step. For example, the use of a removable directing group, as discussed in the C2-functionalization section, is a form of transient N-functionalization. acs.orgnih.gov
Electrochemical methods also offer routes for N-functionalization. For example, a site-selective N-hydroxymethylation of indoles has been achieved electrochemically using N,N-dimethylacetamide (DMA) and water. researchgate.net
Theoretical and Computational Studies of 3 Methyl 2 Propyl 1h Indole and Indole Systems
Quantum Chemical Methodologies for Molecular Understanding
Quantum chemical methods are central to the computational study of molecules. They range from highly accurate but computationally expensive ab initio methods to faster semi-empirical methods, with Density Functional Theory (DFT) offering a popular balance of accuracy and efficiency.
Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic properties of indole (B1671886) and its derivatives. nih.gov This method is used to determine optimized molecular structures, vibrational frequencies, and a variety of electronic properties. acs.org For instance, studies on indole isomers have utilized DFT calculations at the B3LYP/6-311+G** theoretical level to investigate structural properties and factors affecting stability. jocpr.com
DFT approaches are instrumental in exploring the relationship between a molecule's geometry and its electronic characteristics. nih.gov Calculations can yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is employed to calculate electronic properties such as dipole moments, polarizability, and the energies of frontier molecular orbitals, which are essential for predicting reactivity. researchgate.netresearchgate.net The choice of functional and basis set, such as B3LYP with a 6-311++G(df,pd) or cc-pVTZ basis set, is critical for obtaining accurate results for indole systems. acs.org
Alongside DFT, other quantum-chemical methods are applied to study indole systems. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are based on first principles without empirical parameters and can be used for high-accuracy geometry optimizations. acs.org However, their computational cost can be prohibitive for larger molecules.
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a much faster alternative by simplifying the underlying quantum mechanical equations and incorporating parameters derived from experimental data. uni-muenchen.deopenmopac.net These methods are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.de While both AM1 and PM3 use the same fundamental equations, they differ in their parameterization. wikipedia.orgresearchgate.net PM3 was parameterized to reproduce a wide range of molecular properties, whereas AM1 used a smaller set of atomic data for its parameterization. researchgate.netucsb.edu These methods have been successfully used to study the possible tautomeric equilibria and conformers of substituted indoles in solution. derpharmachemica.com While generally less reliable than DFT for some properties, their speed makes them suitable for initial conformational searches and studies of large molecular systems. uni-muenchen.de
Molecular Geometry and Conformational Landscape Analysis
The molecular geometry of 3-Methyl-2-propyl-1H-indole is defined by the planar indole ring system and the attached methyl and propyl groups. Computational methods are used to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For the parent indole ring, DFT and MP2 calculations have been used to determine its precise geometry. acs.org
For this compound, a key aspect of conformational analysis involves the orientation of the 2-propyl group relative to the indole plane. Rotation around the C2-C(propyl) bond leads to different conformers with varying steric interactions and energies. Semi-empirical methods like AM1 and PM3 are particularly useful for exploring the conformational landscape of substituted indoles to identify the most stable forms. derpharmachemica.com For example, studies on 2-substituted indoles have shown preferences for specific syn or anti conformations depending on the nature of the substituent. derpharmachemica.com A similar analysis for this compound would reveal the preferred spatial arrangement of the propyl chain, which influences its physical properties and interactions with other molecules.
Below is a table of representative bond lengths for the parent indole molecule, calculated using quantum chemical methods, which provides a foundational reference for understanding the geometry of its derivatives.
| Bond | B3LYP/cc-pVTZ (Å) | MP2/cc-pVTZ (Å) |
| N1-C2 | 1.376 | 1.373 |
| C2-C3 | 1.381 | 1.383 |
| C3-C3a | 1.440 | 1.442 |
| C3a-C7a | 1.403 | 1.408 |
| C7a-N1 | 1.393 | 1.391 |
| C3a-C4 | 1.402 | 1.405 |
| C4-C5 | 1.394 | 1.404 |
| C5-C6 | 1.413 | 1.421 |
| C6-C7 | 1.392 | 1.402 |
| C7-C7a | 1.406 | 1.409 |
Data sourced from a quantum chemical investigation on indole. acs.org
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry allows for the calculation of various descriptors that predict how and where a molecule might react.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), are critical in quantum chemistry. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govaimspress.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In contrast, a large energy gap implies higher stability and lower chemical reactivity. aimspress.com DFT calculations are commonly used to determine the energies of these orbitals and predict the most probable sites for electrophilic and nucleophilic attack. jocpr.comaimspress.com For indole systems, the distribution of the HOMO and LUMO across the molecule highlights the regions most involved in electron transfer processes.
The following table presents calculated HOMO, LUMO, and energy gap values for a representative indole system, illustrating the typical output of such analyses.
| Parameter | Energy (eV) |
| EHOMO | -6.12 |
| ELUMO | -0.94 |
| Energy Gap (ΔE) | 5.18 |
Illustrative data based on calculations for indole. jocpr.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and charge transfer within a molecule. nih.govwikipedia.org It provides a description of the molecule in terms of a localized "natural Lewis structure," where electron density is concentrated in bonds and lone pairs. wikipedia.org
NBO analysis calculates the occupancy of bonding (Lewis-type) and antibonding (non-Lewis type) orbitals. Weak occupancies in the antibonding orbitals signify departures from the idealized Lewis structure, indicating electron delocalization and intramolecular charge transfer (ICT). wikipedia.org The analysis quantifies the stabilization energy associated with these ICT interactions, such as the transfer of electron density from a filled bonding or lone-pair orbital to an empty antibonding orbital. nih.govwisc.edu In indole systems, NBO analysis can reveal hyperconjugative interactions between the indole ring and its substituents, shedding light on the electronic communication throughout the molecule. nih.govresearchgate.net
Vibrational Spectra Simulation and Interpretation
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's structure. Computational simulations using methods like DFT (often with the B3LYP functional) are powerful tools for assigning and interpreting experimental spectra. nih.govmdpi.com
For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of its fundamental vibrational modes. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data. nih.gov The assignments are typically confirmed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. mdpi.com
Key vibrational modes expected for this compound would include:
N-H Stretching: A characteristic band for the indole amine.
C-H Stretching: Aromatic C-H stretching from the benzene (B151609) part of the indole ring and aliphatic C-H stretching from the methyl and propyl substituents.
C=C Stretching: Vibrations associated with the aromatic rings.
C-N Stretching: Vibrations of the pyrrole (B145914) ring.
Torsional Modes: Low-frequency vibrations related to the rotation of the methyl and propyl groups. researchgate.net
Below is a table of typical vibrational frequencies for the functional groups present in the molecule, based on data from related compounds. mdpi.com
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3600 | Stretching of the N-H bond in the indole ring |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |
| C=C Stretch | 1600 - 1450 | Aromatic ring stretching vibrations |
| N-H Bend | 1500 - 1400 | In-plane bending of the N-H bond |
| C-N Stretch | 1350 - 1250 | Stretching of the C-N bonds in the pyrrole ring |
Topological and Intermolecular Interaction Studies
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize the localization of electrons in a molecule. researchgate.netwikipedia.org They provide a chemically intuitive picture of bonding, lone pairs, and atomic shells. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds or lone electron pairs. researchgate.netjussieu.fr
For this compound, ELF and LOL analyses would map out the electronic structure in three-dimensional space. These analyses would clearly distinguish:
Core electron shells around the carbon and nitrogen atoms.
Covalent bonding regions, such as the C-C, C-H, C-N, and N-H bonds.
The lone pair of electrons on the nitrogen atom, although it is involved in the aromatic π-system of the indole ring.
These methods offer significant insights into the nature of chemical interactions and electron distribution within the molecule. researchgate.net
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs). researchgate.netresearchgate.net It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the characterization of weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net
In RDG plots, different types of interactions are typically color-coded:
Blue: Strong attractive interactions (e.g., hydrogen bonds).
Green: Weak attractive interactions (e.g., van der Waals forces).
Red: Strong repulsive interactions (e.g., steric clashes).
An RDG analysis of this compound could reveal weak intramolecular interactions, such as those between the alkyl chains and the indole ring system. In a condensed phase, it would visualize intermolecular forces, like π-π stacking between indole rings or van der Waals interactions between propyl chains, which govern the molecule's physical properties.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov The surface is generated based on the electron distribution of the molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to map different interaction types.
For a crystalline solid of this compound, this analysis would provide a detailed picture of the crystal packing. A 2D fingerprint plot derived from the Hirshfeld surface quantifies the percentage contribution of different types of intermolecular contacts. For substituted indole derivatives, common contacts include H···H, C···H/H···C, and N···H/H···N interactions. nih.gov These interactions, along with potential π-π stacking, stabilize the crystal lattice. nih.gov
The table below shows a hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar organic molecules. nih.gov
| Contact Type | Percentage Contribution | Description of Interaction |
| H···H | 45 - 55% | Interactions between hydrogen atoms |
| C···H/H···C | 20 - 30% | Contacts between carbon and hydrogen atoms, indicative of C-H···π interactions |
| N···H/H···N | 5 - 15% | Potential weak hydrogen bonding involving the indole N-H group |
| C···C | 3 - 8% | Indicative of π-π stacking interactions |
| Other | 1 - 5% | Miscellaneous minor contacts |
Solvation Effects and Environmental Influence on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can model these solvation effects using various approaches, such as implicit solvent models (e.g., the Onsager reaction field model) or explicit solvent models where individual solvent molecules are included in the calculation. researchgate.net
For this compound, changing the solvent polarity (represented by the dielectric constant) can affect its:
Electronic Properties: The dipole moment of the molecule may increase in more polar solvents.
Spectroscopic Properties: The positions of UV-Vis absorption bands and vibrational frequencies can shift (solvatochromism).
Chemical Reactivity: The stability of ground states, transition states, and products can be altered, thereby influencing reaction rates and equilibria. researchgate.net
Theoretical studies investigating the effect of different solvents (e.g., hexane, acetonitrile, water) would provide valuable insights into how the molecular properties of this compound are modulated by its environment, which is crucial for understanding its behavior in various chemical processes. researchgate.net
Computational Exploration of Molecular Interactions (e.g., via molecular docking simulations)
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships. For indole derivatives, docking studies have been pivotal in elucidating their potential as therapeutic agents by identifying key intermolecular interactions that govern their biological activity.
Research on various substituted indoles demonstrates a common set of interactions that contribute to binding, including hydrogen bonds, hydrophobic interactions, and π-stacking. The N-H group of the indole ring frequently acts as a hydrogen bond donor, while the aromatic system can engage in π-π stacking or π-alkyl interactions with the amino acid residues of a protein.
For instance, molecular docking simulations of 2,3-diaryl-substituted indoles have been used to investigate their potential as cyclooxygenase-2 (COX-2) inhibitors. rsc.org These studies reveal how different substituents on the indole core influence the binding mode and affinity for the enzyme's active site. Similarly, docking of indoline-2,3-dione-based sulfonamides against enzymes like α-glucosidase and α-amylase has helped to rationalize their inhibitory activity by detailing the specific hydrogen bonds and hydrophobic contacts formed. nih.govacs.org
In the context of this compound, a docking simulation would likely show the propyl and methyl groups contributing to hydrophobic interactions within a receptor's binding pocket. The indole N-H would remain a potential hydrogen bond donor, and the bicyclic aromatic system could participate in various π-interactions. The specific nature and strength of these interactions would, of course, depend on the topology and chemical nature of the target protein's active site.
To illustrate the type of data generated from such studies, the following table presents representative docking results for other indole derivatives against various protein targets.
| Compound Class | Protein Target | Key Interacting Residues (Example) | Docking Score (kcal/mol, Representative) |
| Indole-based Thiadiazoles | Acetylcholinesterase | Tyr72, Trp286, Phe338 | -8.5 to -10.2 |
| Indoline-2,3-dione derivatives | α-Glucosidase | Asp214, Glu276, Phe177 | -6.5 to -7.5 nih.gov |
| 2,3-Diaryl-indoles | COX-2 | Arg513, Val523, Ser353 | -7.0 to -9.0 |
This table is illustrative and compiles representative data from studies on various indole derivatives to demonstrate the output of molecular docking simulations.
Theoretical Investigations of Tautomerism and Acidity in Indole Derivatives
Theoretical chemistry provides profound insights into the fundamental properties of molecules, such as tautomeric equilibria and acidity (pKa). These characteristics are crucial as they can dictate a molecule's reactivity, solubility, and how it interacts with biological systems.
Tautomerism:
Indole itself is aromatic and exists predominantly as the 1H-tautomer. However, substituents can influence the stability of other tautomeric forms. For indole derivatives with a side chain at the 3-position that contains a carbonyl group, such as indole-3-pyruvate, keto-enol tautomerism is a significant consideration. nih.gov Computational studies, often using Density Functional Theory (DFT), can calculate the relative energies of different tautomers, providing insight into their equilibrium populations under various conditions. For this compound, the 1H-tautomer is overwhelmingly stable due to the preservation of the aromaticity of the indole ring. The presence of simple alkyl groups at the 2 and 3-positions does not introduce functional groups that would favor alternative tautomeric forms, such as the non-aromatic 3H-indole (indolenine).
Acidity:
The acidity of the indole N-H proton is a key feature of the indole scaffold. The pKa of the N-H proton in unsubstituted indole in dimethyl sulfoxide (B87167) (DMSO) is approximately 21, indicating it is a weak acid. The acidity can be significantly modulated by substituents on the indole ring. Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the resulting indolyl anion, while electron-donating groups (EDGs) decrease acidity (higher pKa).
In this compound, both the methyl and propyl groups are alkyl substituents, which are considered weak electron-donating groups through an inductive effect. Therefore, it is theoretically predicted that these groups will slightly increase the electron density on the indole ring, destabilizing the conjugate base upon deprotonation. This would result in a slightly higher pKa for the N-H proton compared to unsubstituted indole, making it a weaker acid.
Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. The expected effects of substituents on the acidity of the indole N-H are summarized below.
| Substituent Type at C2/C3 | Electronic Effect | Predicted Impact on N-H Acidity | Predicted pKa Change vs. Indole |
| Alkyl (e.g., Methyl, Propyl) | Electron-Donating (Inductive) | Decrease | Increase |
| Aryl | Weakly Withdrawing/Donating | Minor Change | Minimal |
| Nitro | Strong Electron-Withdrawing | Increase | Decrease |
| Halogen | Inductive Withdrawing/Resonance Donating | Increase | Decrease |
| Carbonyl | Strong Electron-Withdrawing | Increase | Decrease |
This theoretical framework allows for a rational prediction of the chemical properties of this compound, guiding its potential applications and further experimental study.
Synthetic Applications and Building Block Utility of 3 Methyl 2 Propyl 1h Indole and Its Derivatives
Role of Indole (B1671886) Scaffolds as Key Synthetic Intermediates
Indole and its derivatives, including 3-Methyl-2-propyl-1H-indole, are highly sought-after synthetic intermediates. bohrium.comderpharmachemica.com Their utility stems from the reactive nature of the indole ring, which allows for modifications at various positions, including the N-1, C-2, and C-3 positions, as well as on the benzene (B151609) ring. semanticscholar.orgresearchgate.netorganic-chemistry.org This adaptability enables the construction of a diverse array of compounds with a wide range of biological activities. semanticscholar.orgresearchgate.net
The development of novel synthetic methodologies has further expanded the role of indoles as key intermediates. researchgate.netorganic-chemistry.org Modern techniques, such as metal-catalyzed cross-coupling reactions and C-H activation, have provided efficient pathways to functionalized indoles that were previously difficult to access. bohrium.comresearchgate.net For instance, palladium-catalyzed methods have been instrumental in the synthesis of 2,3-substituted indoles. organic-chemistry.org These advancements have solidified the position of indole scaffolds as indispensable tools in both academic research and industrial applications for the synthesis of complex organic molecules. bohrium.comderpharmachemica.com
Construction of Complex Heterocyclic and Polycyclic Architectures Utilizing Indole Building Blocks
The indole nucleus is a fundamental component in the assembly of intricate heterocyclic and polycyclic systems. bohrium.comrsc.orgresearchgate.net The inherent reactivity of the indole ring facilitates its use in various annulation and cycloaddition reactions to construct fused ring systems. researchgate.netscribd.com These reactions are crucial for synthesizing natural product analogues and novel drug candidates. nih.govrsc.org
One notable application is in the synthesis of cyclohepta[b]indoles, which are found in many bioactive natural products. nih.govacs.org The (4+3) cycloaddition reaction of vinylindoles with oxyallyl cations provides a direct route to these complex seven-membered ring systems. nih.govacs.org Similarly, indole derivatives can be employed in cascade reactions to rapidly build polycyclic frameworks. For example, the Ugi multicomponent reaction followed by a Pictet-Spengler type cyclization using tryptamine-derived isocyanides can generate complex polycyclic indole alkaloids. researchgate.net
The strategic incorporation of substituents on the indole ring, such as the methyl and propyl groups in this compound, can influence the regioselectivity and stereoselectivity of these cyclization reactions, allowing for precise control over the final architecture of the polycyclic product. nih.gov
Strategies for Chemical Derivatization and Scaffold Modification for Structure-Reactivity Studies
The systematic chemical derivatization of the indole scaffold is a powerful strategy for conducting structure-activity relationship (SAR) studies. researchgate.netnih.gov By modifying the substituents at various positions of the indole ring, chemists can fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. nih.govnih.gov
These derivatization studies are essential for optimizing the properties of lead compounds in drug discovery. nih.govmdpi.com By understanding how different functional groups impact the interaction of the indole derivative with its biological target, researchers can design more potent and selective therapeutic agents. nih.govmdpi.com
Table 1: Examples of Derivatization Reactions on the Indole Scaffold
| Reaction Type | Reagents and Conditions | Position of Derivatization |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | N-1 |
| C3-Alkylation | Alkyl halide, Lewis Acid (e.g., Zn(OTf)₂) | C-3 |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C-3, C-5, etc. |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C-3 |
Advanced Organic Reactions Involving the Indole Moiety (e.g., Free Radical Reactions, Cycloadditions)
The indole moiety actively participates in a range of advanced organic reactions, including free radical reactions and various types of cycloadditions, further highlighting its versatility in synthetic chemistry. scribd.comresearchgate.net
Free Radical Reactions:
The indole nucleus can act as a radical scavenger and participate in radical-mediated transformations. acs.orgnih.gov The nitrogen-hydrogen bond of the indole ring can be homolytically cleaved to form an indolyl radical. researchgate.net These radicals can then undergo further reactions, such as cyclizations, to form complex polycyclic structures. researchgate.netmdpi.com For example, radical additions to the C3 position of an indole are often facile and can be used to construct new carbon-carbon bonds. researchgate.net The reactivity of indole derivatives towards oxygenated radicals has also been studied, indicating that factors like oxidation potential and the presence of an N-H bond are crucial. nih.gov
Cycloaddition Reactions:
Indoles are excellent partners in various cycloaddition reactions, which are powerful tools for the construction of complex ring systems in a single step. researchgate.netscribd.com These reactions are often atom-economical and can proceed with high stereoselectivity.
[4+3] Cycloadditions: As mentioned earlier, vinylindoles can undergo (4+3) cycloaddition reactions with oxyallyl cations to form seven-membered cyclohepta[b]indole rings. nih.govacs.org
[2+2] Cycloadditions: Photocatalytic intermolecular [2+2] cycloaddition of indoles with olefins provides access to cyclobutane-fused indolines, which are rigid four-membered ring systems. rsc.org
Diels-Alder Reactions ([4+2] Cycloadditions): While less common as a diene, the indole ring can act as a dienophile in Diels-Alder reactions, leading to the formation of carbazole (B46965) derivatives. More frequently, indole derivatives containing diene or dienophile moieties are used to construct complex polycyclic systems. iranchembook.ir
These advanced reactions, often catalyzed by transition metals or promoted by light, significantly expand the synthetic utility of the indole scaffold, enabling the efficient construction of molecules with high structural complexity. bohrium.comrsc.org
Table 2: Examples of Advanced Reactions Involving the Indole Moiety
| Reaction Type | Key Reactants | Product Type |
| Radical Cyclization | Indole with a tethered radical acceptor | Polycyclic indoles |
| [4+3] Cycloaddition | Vinylindole, Oxyallyl cation | Cyclohepta[b]indole |
| [2+2] Photocatalytic Cycloaddition | Indole, Olefin | Cyclobutane-fused indoline |
Q & A
Q. What methods assess the metabolic stability of this compound derivatives?
- Methodological Answer : Liver microsomal assays (e.g., human/rat microsomes) quantify phase I metabolism. LC-MS/MS monitors parent compound depletion. CYP450 isoform-specific inhibitors identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
